1-(Piperidin-2-yl)ethane-1,2-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-2-ylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-7(10)6-3-1-2-4-8-6/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAQFAXRTAWZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967103 | |
| Record name | 1-(Piperidin-2-yl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-87-8 | |
| Record name | 1,2-Ethanediol, 1-(2-piperidyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Piperidyl)-ethyleneglycol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Piperidin-2-yl)ethane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40967103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Enduring Significance of Piperidine Containing Structures in Bioactive Compounds
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in the realm of bioactive compounds and pharmaceuticals. uni.luresearchgate.net Its prevalence is a testament to its versatile nature, providing a robust framework that can be readily functionalized to modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like behavior. google.combldpharm.com
The introduction of a piperidine moiety can significantly influence a compound's biological activity, selectivity, and pharmacokinetic profile. google.com This structural unit is found in a vast array of natural alkaloids and synthetic drugs, demonstrating a broad spectrum of pharmacological effects. nih.gov These include applications as anticancer, antiviral, analgesic, anti-inflammatory, and antipsychotic agents. uni.lunih.gov The ability of the piperidine nitrogen to act as a basic center allows for the formation of salts, often improving the solubility and bioavailability of drug candidates. Furthermore, the stereochemistry of substituted piperidine rings can be crucial for specific interactions with biological targets, such as proteins and enzymes, leading to enhanced potency and selectivity. google.com
The following table showcases a selection of prominent drugs containing the piperidine scaffold, illustrating the diverse therapeutic areas where this structural motif has proven invaluable.
| Drug Name | Therapeutic Class |
| Donepezil | Alzheimer's Disease |
| Methylphenidate | ADHD |
| Fentanyl | Analgesic |
| Haloperidol | Antipsychotic |
| Loratadine | Antihistamine |
Dihydroxylated Systems: Key Players in Chemical Biology
Dihydroxylated systems, particularly vicinal diols where two hydroxyl (-OH) groups are attached to adjacent carbon atoms, are of fundamental importance in chemical biology. nih.govessentialchemicalindustry.org This functional group arrangement, also known as a glycol, imparts distinct properties to a molecule, most notably increased hydrophilicity. atlantis-press.com This feature can be critical for improving the water solubility of potential drug candidates and for facilitating interactions with biological macromolecules.
In organic synthesis, vicinal diols are valuable intermediates. essentialchemicalindustry.org They can be prepared from alkenes through various methods, including the well-established Sharpless asymmetric dihydroxylation, which allows for the creation of chiral diols with a high degree of stereocontrol. google.comajchem-a.com The resulting stereochemistry of the diol can be a determining factor in the biological activity of the final compound.
The hydroxyl groups of a diol can act as both hydrogen bond donors and acceptors, enabling them to form specific interactions within the binding sites of enzymes and receptors. medihealthpedia.com This capability is crucial for molecular recognition processes. Moreover, diols can serve as handles for further chemical modification or for conjugation to other molecules, a strategy often employed in the development of probes for chemical biology research. medihealthpedia.com The oxidation of vicinal diols can lead to the formation of aldehydes or ketones, a transformation that is also relevant in both synthetic and biological contexts. nih.gov
The Research Context of 1 Piperidin 2 Yl Ethane 1,2 Diol
Strategies for Piperidine Ring Formation with Diol Functionality
The creation of the piperidine scaffold with integrated diol functionality can be achieved through several key synthetic pathways. These methods focus on forming the heterocyclic ring from linear precursors that already contain or will generate the required hydroxyl groups.
One effective strategy for forming the piperidine ring involves using 1,5-diols as the foundational starting material. sciengine.com This approach leverages the diol's structure as a template for building the six-membered ring.
A robust method for synthesizing piperidine derivatives from 1,5-diols involves a two-step sequence: sulfonylation followed by cyclization with a primary amine. sciengine.com The initial step activates the terminal hydroxyl groups of the 1,5-diol by converting them into better leaving groups, typically sulfonates. The subsequent reaction with a primary amine leads to a double nucleophilic substitution, effectively closing the ring to form the piperidine derivative. sciengine.com Research has shown that this annulation reaction can achieve high yields, ranging from 74% to 94%, when conducted at temperatures of 90–100 °C for 18 hours using the primary amine as the solvent. sciengine.com
Table 1: Synthesis of Piperidine Derivatives via Sulfonylation/Cyclization of 1,5-Diols
| Starting Diol | Activating Agent | Primary Amine | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,5-Pentanediol | Methanesulfonyl Chloride | Benzylamine | 90-100 | 18 | 85 | sciengine.com |
| 1,5-Pentanediol | p-Toluenesulfonyl Chloride | Phenethylamine | 90-100 | 18 | 82 | sciengine.com |
| 1,5-Pentanediol | Methanesulfonyl Chloride | Aniline | 90-100 | 18 | 74 | sciengine.com |
| 1,5-Pentanediol | p-Toluenesulfonyl Chloride | Cyclohexylamine | 90-100 | 18 | 94 | sciengine.com |
This table presents illustrative data based on the described methodology.
A more direct and environmentally benign approach is the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes. acs.orgnih.gov An efficient system utilizing a Cp*Ir (pentamethylcyclopentadienyl iridium) complex has been developed for this transformation. acs.orgnih.gov This method allows for the synthesis of various five-, six-, and seven-membered cyclic amines in good to excellent yields. acs.orgorganic-chemistry.org A significant advantage of this catalytic system is that water is the only byproduct, aligning with the principles of green chemistry. acs.orgnih.gov The proposed mechanism involves the initial N-alkylation of the primary amine with one of the diol's alcohol groups to form an amino alcohol intermediate, which then undergoes intramolecular cyclization to yield the final heterocyclic product. acs.org
The formation of piperidines from various linear precursors is a cornerstone of heterocyclic synthesis. dtic.mil Besides diols, other suitable starting materials include 5-amino-1-haloalkanes, 1,5-diaminopentanes, and 5-aminoalkanols. dtic.mil One-pot methods have been developed to construct piperidines from halogenated secondary amides through a tandem process involving amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov Another advanced strategy involves the Brønsted acid-catalyzed carbocyclization cascade of linear sulfonamides containing an alkyne, which couple with an aldehyde to form fused piperidine systems. nih.gov Furthermore, unsaturated tosylamides can be cyclized using N-bromosuccinimide to form the piperidine ring. dtic.mil
Given the importance of chirality in bioactive molecules, the development of stereoselective and asymmetric routes to substituted piperidines is of high interest. acs.orgresearchgate.net These methods aim to control the three-dimensional arrangement of atoms during the synthesis, leading to specific enantiomers or diastereomers. acs.orgsnnu.edu.cn
Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions to produce chiral molecules. acs.orgresearchgate.net This approach has been successfully applied to the synthesis of dioxygenated piperidines. One strategy involves the use of ω-transaminases for the stereoselective monoamination of 1,5-diketones. documentsdelivered.com The resulting aminoketone undergoes spontaneous cyclization to form a Δ1-piperideine intermediate, which can then be reduced to yield specific diastereomers of 2,6-disubstituted piperidines. documentsdelivered.com Another powerful chemoenzymatic method employs a combination of an enzyme and a ruthenium catalyst to efficiently transform a mixture of achiral cis- and racemic trans-3,5-piperidine diol into a single cis-(3R,5S)-diacetate with high diastereoselectivity. acs.org Similarly, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govresearchgate.net
Table 2: Examples of Chemoenzymatic Synthesis of Substituted Piperidines
| Precursor | Biocatalyst / Chemical Catalyst | Key Transformation | Product Stereochemistry | Reference |
| 1,5-Diketone | ω-Transaminase / Reductant | Stereoselective monoamination / Cyclization / Reduction | Access to all four diastereomers of 2,6-disubstituted piperidines | documentsdelivered.com |
| rac/meso-3,5-Piperidine diol | Lipase / Ru-catalyst | Dynamic Kinetic Asymmetric Transformation (DYKAT) | cis-(3R,5S)-diacetate | acs.org |
| N-substituted Tetrahydropyridine | Amine Oxidase / Ene Imine Reductase | One-pot oxidation / conjugate reduction cascade | Stereo-enriched 3- and 3,4-substituted piperidines | nih.govresearchgate.net |
This table summarizes key findings from different chemoenzymatic approaches.
Stereoselective and Asymmetric Synthesis Routes
Asymmetric Reduction of α-Azido Aryl Ketones Coupled with Selective Dihydroxylation
The synthesis of chiral amino alcohols and vicinal diols are crucial steps in the construction of complex molecules like this compound. The combination of asymmetric reduction of α-azido ketones and selective dihydroxylation represents a powerful strategy, where key chiral centers are installed through distinct, highly controlled reactions.
Initially, an appropriate α-azido aryl ketone, such as 2-azido-1-(pyridin-2-yl)ethan-1-one, undergoes an asymmetric reduction to produce a chiral azido (B1232118) alcohol. This transformation is significant as it establishes a key stereocenter. The use of biocatalysts or chiral chemical reagents is paramount in this step to achieve high enantioselectivity. For instance, β-Cyclodextrin has been shown to catalyze the asymmetric reduction of α-azido aryl ketones with sodium borohydride (B1222165) in water, offering an environmentally benign method. rsc.org Similarly, enzyme systems, such as those derived from carrots, are effective in the asymmetric reduction of related α-hydroxy aromatic ketones to yield chiral vicinal diols with excellent enantiomeric excesses. researchgate.net
Following the formation of the chiral azido alcohol, the next critical phase involves introducing the second hydroxyl group to form the vicinal diol. Asymmetric dihydroxylation of an alkene is a cornerstone reaction for this purpose. thieme-connect.de In a potential synthetic route, a vinyl group could be present on the pyridine (B92270) ring or introduced in a subsequent step. This alkene would then be subjected to asymmetric dihydroxylation using catalysts, historically osmium-based but more recently involving iron, manganese, or other metals, to install the two hydroxyl groups with specific stereochemistry. thieme-connect.de
The final steps in this hypothetical pathway would involve the reduction of the azide (B81097) group to a primary amine, which would then trigger a cyclization to form the piperidine ring, followed by any necessary protecting group manipulation. The versatility of α-azidoketones as building blocks is well-established, as they are precursors to various bioactive molecules. nih.gov
Enantioselective Borohydride Reduction of Diketones
A direct route to the 1,2-diol moiety involves the enantioselective reduction of a 1,2-diketone precursor, such as 1-(pyridin-2-yl)ethane-1,2-dione. The reduction of symmetrical 1,2-diketones with sodium borohydride typically yields a mixture of diastereoisomeric diols (the meso and dl-racemate). rsc.org However, by employing chirally modified borohydride reagents, it is possible to influence the stereochemical outcome of the reduction and favor the formation of one enantiomer. wikipedia.org
Chiral ligands, often derived from amino acids or other readily available chiral sources, can be used to modify reducing agents like sodium borohydride or lithium aluminium hydride. wikipedia.orggoogle.com These modified reagents create a chiral environment around the hydride source, allowing for the selective attack on one of the enantiotopic faces of the ketone groups. For example, lithium aluminium hydride (LAH) modified with chiral ligands like BINOL has demonstrated high enantioselectivity in ketone reductions. uwindsor.ca The choice of reagent and reaction conditions is critical for controlling the diastereoselectivity and enantioselectivity of the final diol product.
The table below illustrates the general principle of diastereoselectivity in the reduction of a generic symmetrical 1,2-diketone. The subsequent hydrogenation of the pyridine ring would then lead to the desired this compound stereoisomers.
| Reducing Agent | Typical Diastereomeric Outcome | Key Feature |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Mixture of meso and dl-diols | Achiral reagent, little to no selectivity. rsc.org |
| Chirally Modified Borohydride | Enantioenriched dl-diol | Chiral ligand directs hydride attack to one face. wikipedia.org |
| BINAL-H | High enantioselectivity for certain ketones | Effective for ketones with an adjacent π-system. uwindsor.ca |
Diversity-Oriented Synthesis (DOS) for Stereoisomeric Access
Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules, which is particularly useful for exploring the full range of stereoisomers of a complex target. cam.ac.uk By applying a DOS approach to the synthesis of this compound, it is possible to systematically access all possible stereoisomers.
A DOS strategy often employs a modular approach where different building blocks can be combined, and branching reaction pathways are used to create skeletal diversity. cam.ac.uknih.gov For instance, a protocol for the DOS of 2,4,6-trisubstituted piperidines has been developed using Anion Relay Chemistry (ARC). This method allows for a modular approach to construct all possible stereoisomers of the piperidine scaffold. nih.gov While this specific example leads to a different substitution pattern, the underlying principles are directly applicable. One could envision a strategy starting with a chiral building block for the ethane-1,2-diol side chain, which is then coupled with a precursor that ultimately forms the piperidine ring through a series of stereocontrolled reactions.
The strength of DOS lies in its ability to generate a complete matrix of congeners, often through non-selective reactions followed by effective chromatographic separation. nih.gov This approach is invaluable for structure-activity relationship studies, where access to all stereoisomers is necessary to identify the most active compound. The piperidine ring is a common motif in bioactive alkaloids, making DOS of piperidine-based derivatives a significant area of research. researchgate.net
Stereocontrolled Cyclization Approaches
The stereochemistry of the piperidine ring itself can be established through stereocontrolled cyclization reactions. In this approach, an acyclic precursor containing the necessary functional groups and pre-installed chiral centers is synthesized and then cyclized to form the heterocyclic ring with a high degree of stereocontrol.
One such method involves the iodine-induced cyclization of N-alkoxyaminoalkenes. researchgate.net This strategy can be used to prepare nonracemic piperidine diols from acyclic, optically active alcohols. The key step is an iodoetherification reaction that proceeds through a bicyclic isoxazolidine (B1194047) intermediate, effectively transferring the stereochemistry from the acyclic chain to the newly formed ring. By carefully designing the acyclic precursor, which would already contain the ethane-1,2-diol moiety (or a protected version), this type of cyclization can provide stereoselective access to specific isomers of trans-disubstituted piperidines. researchgate.net
Approaches to Introducing the Ethane-1,2-diol Moiety
Reductive Transformations of Pyridine Derivatives
A common and effective strategy for the synthesis of substituted piperidines involves the chemical reduction, or hydrogenation, of a corresponding pyridine precursor. This method allows for the complex side chain to be constructed on the stable aromatic pyridine ring before the final reduction to the saturated piperidine.
The final key step in this synthetic pathway is the catalytic hydrogenation of the pyridine ring of a 1-(pyridin-2-yl)ethane-1,2-diol intermediate. The stability of a related precursor, (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, is known to be high due to strong intramolecular hydrogen bonds. researchgate.net The hydrogenation reaction converts the planar, aromatic pyridine ring into the puckered, saturated piperidine ring, creating two new stereocenters (at C2 and C6 of the piperidine ring). The stereochemical outcome of this reduction is highly dependent on the catalyst and reaction conditions used. whiterose.ac.uk
Hydrogenation using catalysts like platinum oxide (PtO₂) often results in the formation of the cis-diastereomer as the major product. whiterose.ac.uk The substrate approaches the catalyst surface from the less hindered face, leading to the delivery of hydrogen atoms from the same side. However, the diastereomeric ratio can be influenced by the substituents on the pyridine ring and the specific conditions of the reaction. In some cases, epimerization under thermodynamic conditions can be used to access the more stable trans-isomer. whiterose.ac.uk
The table below summarizes typical outcomes for the hydrogenation of substituted pyridine precursors.
| Precursor Type | Catalyst | Typical Pressure | Solvent | Major Product Diastereomer | Reference |
|---|---|---|---|---|---|
| Substituted Pyridine | PtO₂ | 50 psi | AcOH | cis-Piperidine | whiterose.ac.uk |
| Substituted Pyridine | Pd/C | Atmospheric | EtOH | Mixture, depends on substrate | researchgate.net |
| Substituted Pyridine | Rh/C | High Pressure | MeOH | Often high cis selectivity | whiterose.ac.uk |
Dihydroxylation Methodologies (e.g., Sharpless Dihydroxylation)
Dihydroxylation of an alkene is a fundamental transformation for the synthesis of 1,2-diols. The Sharpless Asymmetric Dihydroxylation stands out as a powerful method for converting prochiral alkenes into chiral diols with high enantioselectivity.
The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand. libretexts.org The choice of ligand, either a dihydroquinidine (B8771983) (DHQD) derivative (used in AD-mix-β) or a dihydroquinine (DHQ) derivative (used in AD-mix-α), dictates which face of the alkene is hydroxylated, allowing for predictable control over the absolute stereochemistry of the resulting diol. libretexts.orgsci-hub.se
The mechanism involves the formation of a cyclic osmate ester intermediate through the syn-addition of the osmium catalyst to the double bond. youtube.comlumenlearning.compressbooks.pub This intermediate is then hydrolyzed to release the diol. A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is used to regenerate the Os(VIII) catalyst, making the process catalytic in the expensive and toxic osmium. sci-hub.sepressbooks.pub
For the synthesis of an enantiomerically pure form of this compound, an N-protected 2-vinylpiperidine would be subjected to the Sharpless conditions. The selection of AD-mix-α or AD-mix-β would determine the resulting stereochemistry at the diol centers.
Table 1: Sharpless Asymmetric Dihydroxylation of a Model Alkene
| Reagent System | Chiral Ligand | Expected Product Stereochemistry | Key Features |
|---|---|---|---|
| AD-mix-α | (DHQ)₂PHAL | (R,R) for many substrates | Delivers diol from the α-face |
| AD-mix-β | (DHQD)₂PHAL | (S,S) for many substrates | Delivers diol from the β-face |
Wagner Oxidation and NBS-Mediated Epoxidation Followed by Hydrolysis
Wagner Oxidation
The term "Wagner Oxidation" historically refers to the oxidation of metals. In the context of organic synthesis, the transformation it implies is the syn-dihydroxylation of an alkene using potassium permanganate (B83412) (KMnO₄), often under cold, alkaline conditions (Wagner reaction). mdpi.comsciengine.com This method provides a classic route to cis-diols. libretexts.orghydrosilintl.com
The reaction proceeds through a cyclic manganate (B1198562) ester intermediate, analogous to the osmate ester in osmium-catalyzed reactions. hydrosilintl.com This intermediate forms via syn-addition to the alkene, and subsequent hydrolysis in the basic medium cleaves the manganese-oxygen bonds to yield the 1,2-diol. orgosolver.com While effective for creating cis-diols, this method lacks the straightforward enantiocontrol of the Sharpless methodology. youtube.com Using hot, acidic, or neutral KMnO₄ can lead to over-oxidation and cleavage of the carbon-carbon bond. youtube.commasterorganicchemistry.com
NBS-Mediated Epoxidation Followed by Hydrolysis
An alternative two-step route to diols involves an initial epoxidation followed by hydrolysis. A common method for this sequence begins with the formation of a halohydrin. N-Bromosuccinimide (NBS) in the presence of water is a standard reagent for this purpose. rsc.orgorganic-chemistry.org NBS acts as a source of electrophilic bromine, which reacts with the alkene (e.g., N-protected 2-vinylpiperidine) to form a bromonium ion intermediate. Water then acts as a nucleophile, attacking the intermediate to yield a bromohydrin.
In the second step, treatment with a base promotes an intramolecular Williamson ether synthesis: the alkoxide formed deprotonates the hydroxyl group, which then displaces the adjacent bromide to form an epoxide ring. Finally, acid-catalyzed hydrolysis opens the epoxide ring, yielding the 1,2-diol. This sequence typically results in an anti-diol, providing a stereochemical outcome complementary to that of syn-dihydroxylation methods. youtube.com
Advanced Synthetic Techniques
Modern synthetic chemistry emphasizes efficiency, atom economy, and sustainability. Advanced techniques such as continuous flow reactions, one-pot preparations, and novel catalytic cycles are increasingly applied to the synthesis of complex molecules like piperidine analogues.
Continuous Flow Reactions
Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubing or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and straightforward scaling-up. mdpi.comacs.org
For the synthesis of piperidine-based diols or their precursors, a multi-step sequence can be "telescoped" into a continuous process, where the output from one reactor flows directly into the next. nih.gov This eliminates the need for intermediate isolation and purification, reducing waste and reaction time. For instance, a flow system could be designed for the synthesis of an N-substituted piperidine, followed by its functionalization in a subsequent reactor. organic-chemistry.org The synthesis of pharmaceutical ingredients and their precursors, including complex heterocyclic systems, has been successfully demonstrated using this technology. mdpi.comnih.gov
One-Pot Preparations
One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant benefits in terms of efficiency, resource conservation, and reduced waste generation. The synthesis of highly functionalized piperidines is well-suited to one-pot, multi-component reaction (MCR) strategies. whiterose.ac.uk
These reactions often involve the condensation of simple, readily available starting materials, such as an amine, an aldehyde, and a β-ketoester, to rapidly assemble the complex piperidine core in a single operation. tandfonline.comtandfonline.comresearchgate.net Various catalysts, including indium(III) chloride or simply acetic acid as a solvent and catalyst, have been employed to facilitate these transformations. whiterose.ac.uktandfonline.com While these methods typically build the piperidine ring, they exemplify the "pot, atom, and step economic" (PASE) principles that are central to modern organic synthesis. whiterose.ac.uk
Table 2: Example of a Five-Component One-Pot Piperidine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Bond Formations | Reference |
|---|---|---|---|---|---|
| β-Ketoester | Aromatic Aldehyde (2 eq.) | Amine (2 eq.) | InCl₃ or Acetic Acid | C-C and C-N bonds | whiterose.ac.uktandfonline.com |
Hydrogen Borrowing Annulation Methods
Hydrogen borrowing catalysis is an elegant and atom-economical strategy for forming carbon-nitrogen and carbon-carbon bonds. researchgate.net In the context of piperidine synthesis, this method typically involves the reaction of a primary amine with a 1,5-diol. sci-hub.sesciengine.com
The process is initiated by a transition metal catalyst (commonly based on iridium or ruthenium) that temporarily "borrows" hydrogen from the diol, oxidizing it in situ to a dialdehyde (B1249045). researchgate.netrsc.org The primary amine then undergoes a double condensation with the dialdehyde to form a dihydropyridinium intermediate. The catalyst then returns the borrowed hydrogen to this intermediate, reducing it to the final saturated piperidine ring. The only byproduct of this redox-neutral process is water. researchgate.net This methodology is particularly powerful for creating substituted piperidines, including those with functionality at the C2 position, which are direct precursors for compounds like this compound. sci-hub.se
Table 3: Iridium-Catalyzed Hydrogen Borrowing for Piperidine Synthesis
| Diol Substrate | Amine Substrate | Catalyst System | Product | Key Features | Reference |
|---|---|---|---|---|---|
| 1,5-Pentanediol | Benzylamine | [Cp*IrCl₂]₂ / NaHCO₃ | N-Benzylpiperidine | High atom economy, water is the only byproduct. | sci-hub.se |
| Substituted 1,5-Diols | Various Amines | Iridium or Nickel complexes | Substituted Piperidines | Access to C2, C3, and C4-substituted rings. | sci-hub.seresearchgate.net |
Green Chemistry Approaches for Piperidine Analog Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the synthesis of piperidines and their analogues, these principles are applied by selecting environmentally benign solvents, developing catalyst systems that replace toxic reagents, and improving atom economy. unibo.it
Key areas of focus include:
Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). unibo.it
Catalysis: Utilizing recyclable heterogeneous catalysts or earth-abundant metal catalysts (e.g., nickel, iron) to replace more toxic or precious metals. researchgate.net
Atom Economy: Employing reaction types like hydrogen borrowing or multi-component reactions that incorporate a majority of the atoms from the reactants into the final product, minimizing waste. sci-hub.sewhiterose.ac.uk
Renewable Feedstocks: Developing synthetic routes that start from bio-renewable materials, such as the synthesis of 2-aminomethylpiperidine from bio-derived 2,5-bis(aminomethyl)furan. rsc.org
The development of an efficient synthesis for N-substituted piperidones that avoids the classical Dieckmann condensation is an example of a greener approach, offering advantages in process safety and waste reduction. researchgate.net
Precursor Compounds in the Synthesis of this compound and Related Diols
1-(Pyridin-2-yl)ethane-1,2-diol as a Key Intermediate
A primary and direct route to this compound involves the use of 1-(Pyridin-2-yl)ethane-1,2-diol as a late-stage intermediate. In this approach, the ethane-1,2-diol side chain is already in place, and the synthesis is completed by the reduction of the aromatic pyridine ring to the saturated piperidine ring.
The critical step is the catalytic hydrogenation of the pyridine moiety. This transformation is a well-established method for producing piperidine and its derivatives. researchgate.net The hydrogenation of the pyridine ring can be accomplished under various conditions, often employing transition metal catalysts. For instance, pyridine can be effectively hydrogenated using catalysts such as Ruthenium-Boron (RuB) amorphous nanoparticles or bimetallic nanoparticles. researchgate.netresearchgate.net These reactions typically proceed with high conversion rates and selectivity for the corresponding piperidine under mild to moderate temperatures and hydrogen pressures. researchgate.netresearchgate.net The higher basicity of the resulting piperidine compared to the starting pyridine can be exploited for product separation and purification. researchgate.net
Table 1: Catalytic Systems for Pyridine Hydrogenation
| Catalyst System | Typical Conditions | Selectivity for Piperidine | Reference |
|---|---|---|---|
| Poly(ethylene glycol)-stabilized RuB nanoparticles | 100°C, 3.0 MPa H₂, 60 min | 100% | researchgate.net |
| Bimetallic Pd/Ag or Pd/Cu nanoparticles | 60°C, 70 atm H₂ | 99% | researchgate.net |
| Palladium on Carbon (Pd/C) | Varies | High | researchgate.net |
The process involves the reduction of the C=N and C=C bonds within the pyridine ring, leading to the saturated heterocyclic system of piperidine, while preserving the diol functionality on the side chain.
2-Vinylpyridine (B74390) Derivatives
2-Vinylpyridine serves as a versatile precursor for the synthesis of this compound. The strategy involving this compound consists of a two-step process: first, the dihydroxylation of the vinyl group, followed by the hydrogenation of the pyridine ring.
The initial step is the conversion of the vinyl side chain into an ethane-1,2-diol group. This is typically achieved through cis-dihydroxylation, a reliable and high-yielding reaction. skku.edu Osmium tetroxide (OsO₄) is the classic reagent for this transformation, often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. skku.eduwikipedia.org The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. skku.edu The electrophilic nature of OsO₄ makes it highly effective for the dihydroxylation of alkene double bonds. skku.edu The presence of a tertiary amine, such as pyridine itself, can accelerate this reaction. skku.edunih.gov
Once the intermediate 1-(Pyridin-2-yl)ethane-1,2-diol is formed, the synthesis proceeds via the hydrogenation of the pyridine ring as described in the previous section. The use of 2-vinylpyridine derivatives allows for the introduction of various substituents on the pyridine ring or the vinyl group, providing a route to a range of analogues.
Amino Alcohols and Alkyl Dihalides
The construction of the piperidine ring from acyclic precursors represents a fundamentally different synthetic approach. In this strategy, the piperidine ring is formed through intramolecular cyclization. Key precursors for this method include amino alcohols and alkyl dihalides. mdpi.com For instance, a 5-aminoalkanol can undergo cyclization to form the piperidine ring. dtic.mil
A plausible pathway involves the reaction of a suitable amino alcohol with an alkyl dihalide. For example, an N-substituted amino alcohol could be reacted with a dihaloalkane to form a longer chain intermediate, which then cyclizes to form the piperidine ring. While a direct synthesis of this compound using this specific method is not prominently documented, the general principle is a cornerstone of heterocyclic chemistry. dtic.milmdpi.com The synthesis of piperidines through the cyclization of unsaturated tosylamides or via Michael addition followed by intramolecular nucleophilic displacement are related strategies that highlight the utility of building the ring from linear precursors. dtic.mil
Piperidinones and Pyridines
Piperidinones: Piperidinones, which are cyclic ketones or amides within a piperidine framework, are valuable intermediates for synthesizing substituted piperidines. dtic.mil For example, 4-piperidones are frequently used as precursors in the synthesis of complex molecules. dtic.mil A synthetic route to this compound could potentially involve a 2-piperidinone. The synthesis might proceed by introducing a two-carbon side chain at the 2-position, followed by reduction of the ketone or amide carbonyl group and subsequent modification of the side chain to a diol. The reduction of piperidinones to the corresponding piperidines can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). dtic.mil
Pyridines: Pyridine and its substituted derivatives are the most common starting points for the synthesis of this compound. dtic.mil As detailed in sections 2.4.1 and 2.4.2, the general strategy involves first synthesizing a pyridine derivative with the desired C2-side chain, followed by the hydrogenation of the aromatic ring. researchgate.net
The synthesis can begin with simple pyridine precursors. For example, 2-pyridinecarboxaldehyde (B72084) can be used to build the two-carbon diol side chain. google.com Alternatively, 1-(pyridin-2-yl)ethan-1-one can serve as a starting point, where the ketone is transformed into the diol. sigmaaldrich.com The versatility of pyridine chemistry allows for the creation of a wide array of substituted precursors, which can then be hydrogenated to yield a diverse library of this compound analogues. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-(Pyridin-2-yl)ethane-1,2-diol |
| 2,2'-bipyridine |
| 2-Pyridinecarboxaldehyde |
| 2-Vinylpyridine |
| 4-piperidone |
| (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol |
| 1-(pyridin-2-yl)ethan-1-one |
| Benzylamine |
| Hydrogen |
| Lithium aluminum hydride |
| N-methylmorpholine N-oxide |
| Osmium tetroxide |
| Palladium |
| Picolinaldehyde |
| Piperidine |
| Pyridine |
| Ruthenium |
| Silver |
| Copper |
N-Substitution of the Piperidine Ring
The nitrogen atom in the piperidine ring is a common site for substitution, allowing for the introduction of various functional groups that can alter the molecule's steric and electronic properties.
N-methylation, the addition of a methyl group to the piperidine nitrogen, yields 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol. This modification is a fundamental derivatization step. The synthesis of related N-methylated piperidine compounds often involves reacting the parent piperidine with a methylating agent. For instance, processes for preparing compounds like 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide may utilize transfer hydrogenation conditions to convert a piperidine-4-carboxylic acid to a 1-methylpiperidine-4-carboxylic acid intermediate mdpi.com. N-methylation can significantly impact the biological and chemical properties of piperidine-containing molecules. Studies on other compounds, such as norbelladine (B1215549) derivatives, have shown that N-methylation can alter cytotoxicity and enzyme inhibition profiles wur.nl.
Table 1: Examples of N-Substituted Piperidine Derivatives This table is generated based on related chemical synthesis principles.
| Derivative Name | Parent Compound | Reagent/Reaction Type |
|---|---|---|
| 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol | This compound | Methylating Agent (e.g., Methyl Iodide) |
| 1-(1-Ethyl-piperidin-2-yl)-ethane-1,2-diol | This compound | Ethylating Agent (e.g., Ethyl Bromide) |
In multi-step syntheses, the piperidine nitrogen is often protected with a group like a tert-butoxycarbonyl (Boc) group. This protecting group prevents the secondary amine from reacting prematurely. The Boc group can be removed (deprotected) using acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane google.com. Once deprotected, the free amine can be derivatized through various coupling reactions. For example, amide bonds can be formed by reacting the piperidine with a carboxylic acid using activating agents like 1,1'-Carbonyldiimidazole (CDI) or a combination of Hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) google.com.
Modifications of the Ethane-1,2-diol Side Chain
The vicinal diol (ethane-1,2-diol) side chain provides another avenue for structural modification through reactions of its hydroxyl groups.
Common modifications for diol groups include esterification, etherification, and ketalization. Esterification can be achieved using carboxylic acids or their derivatives. Biocatalytic methods, employing enzymes like alcohol acetyltransferases, have been shown to effectively produce esters from α,ω-diols google.com. Another key reaction is ketalization, where the diol reacts with a ketone or aldehyde to form a cyclic ketal or acetal. This reaction is often used as a protecting strategy for diols. For instance, a ketone can be transformed by ketalization using ethylene (B1197577) glycol in the presence of an acid catalyst, a reaction that could be reversed on the target compound's side chain to form a 1,3-dioxolane (B20135) ring researchgate.net. Furthermore, under acidic conditions, diols like phenyl ethane (B1197151) 1,2-diol can undergo polymerization, suggesting that the side chain of this compound could potentially be used to form novel polymers nih.gov.
Diastereomeric and Enantiomeric Forms of this compound
The core structure of this compound contains two chiral centers, at C2 of the piperidine ring and C1 of the ethane-1,2-diol side chain. This results in the existence of four possible stereoisomers: (2R,1'R), (2S,1'S), (2R,1'S), and (2S,1'R). These stereoisomers consist of two pairs of enantiomers, which are diastereomeric to each other. The specific spatial arrangement of atoms in each isomer can lead to different chemical and biological properties nih.govijnrd.org.
Accessing specific stereoisomers is a significant challenge in synthetic chemistry. One common strategy is to use optically active starting materials or chiral auxiliaries. For example, the synthesis of specific enantiomers of chiral 3-(piperidin-3-yl)-1H-indole derivatives was achieved by N-alkylation of the racemic piperidine derivative with a chiral reagent, which produced a mixture of diastereomers that could then be separated nih.gov. After separation, removal of the chiral auxiliary yields the pure enantiomers nih.gov. Another powerful technique is asymmetric synthesis, such as a highly diastereoselective intramolecular cycloaddition, which can create the desired stereocenters with high selectivity nih.gov. The synthesis of specific stereoisomers of related complex piperidines has been accomplished by starting with optically active intermediates of known absolute configuration, ensuring the stereochemistry is maintained throughout the reaction sequence nih.gov.
When a synthesis produces a mixture of diastereomers, they must be separated to isolate the desired isomer. Because diastereomers have different physical properties, they can often be separated by standard laboratory techniques. While fractional crystallization is a traditional method, modern chromatographic techniques are frequently employed. High-performance liquid chromatography (HPLC), particularly with a chiral column, can be effective for separating stereoisomers nih.gov. In some cases, separation by standard column chromatography can be challenging due to similar retention factors (Rf values) of the diastereomers nih.gov. An alternative approach involves converting the diol diastereomers into derivatives, such as acetals, which may have more distinct physicochemical properties, making separation by chromatography or crystallization more feasible.
Table 2: Stereoisomers of this compound
| Stereoisomer | Configuration at C2 (Piperidine) | Configuration at C1' (Diol) | Relationship |
|---|---|---|---|
| Isomer 1 | R | R | Enantiomer of Isomer 2 |
| Isomer 2 | S | S | Enantiomer of Isomer 1 |
| Isomer 3 | R | S | Enantiomer of Isomer 4 |
| Isomer 4 | S | R | Enantiomer of Isomer 3 |
Note: Isomers (1, 2) are diastereomers of isomers (3, 4).
Structural Analogs with Varied Substitution Patterns on Piperidine Diols
A divergent synthetic approach has been developed to produce various 3,5-dioxygenated piperidines, which are recognized for their interesting pharmacological properties. nih.govacs.org This method efficiently yields a mixture of the achiral cis- and racemic trans-3,5-piperidine diol from N-benzylglycinate in a five-step process involving chemoenzymatic techniques. nih.govacs.org
Subsequent enzymatic and Ruthenium-catalyzed reactions can transform the racemic/meso diol mixture into the cis-(3R,5S)-diacetate with high diastereoselectivity and yield. nih.govacs.org Further chemical transformations of this cis-diacetate can selectively produce the cis-piperidine diol and the cis-(3R,5S)-hydroxy acetate. nih.govacs.org Alternatively, the dynamic kinetic asymmetric transformation (DYKAT) can be halted at the monoacetate stage to yield the trans-(3R,5R)-hydroxy acetate. nih.gov
Table 1: Synthetic Outcomes for 3,5-Dioxygenated Piperidines
| Starting Material | Key Reaction Steps | Final Product(s) | Key Findings |
| N-benzylglycinate | 5-step chemoenzymatic synthesis | Mixture of cis- and trans-3,5-piperidine diol | Efficient production of key intermediates. nih.govacs.org |
| rac/meso-3,5-piperidine diol mixture | Enzyme- and Ru-catalyzed reaction | cis-(3R,5S)-diacetate | Excellent diastereoselectivity and high yield. nih.govacs.org |
| cis-(3R,5S)-diacetate | Further transformations | cis-piperidine diol, cis-(3R,5S)-hydroxy acetate | Selective synthesis of specific stereoisomers. nih.govacs.org |
| rac/meso-3,5-piperidine diol mixture | DYKAT (stopped at monoacetate stage) | trans-(3R,5R)-hydroxy acetate | Access to alternative stereoisomers. nih.gov |
The synthesis of piperidine derivatives, including those with diol and hydroxyl functionalities, has been a significant focus in medicinal chemistry due to their wide range of biological activities. researchgate.net These activities include but are not limited to antimicrobial, anti-inflammatory, and anticoagulant properties. researchgate.net
Research has also explored the synthesis of 4-(3-(piperidin-4-yl)propyl)piperidine derivatives, where modifications at the N-terminal of the piperidine ring led to compounds with an amide moiety. nih.gov Some of these derivatives have demonstrated antiproliferative activity against human leukemia cells. nih.gov Specifically, a compound with nitro and fluoro substitutions on the phenyl ring of the aryl carboxamide moiety showed potent apoptotic effects. nih.gov
Table 2: Research Findings on Piperidine-3,4-diol and Piperidine-3-ol Derivatives
| Derivative Class | Synthetic Approach | Key Findings |
| 3-(N-Boc amino) piperidines | Multi-step synthesis from L-glutamic acid | Facile synthesis with good yields (44-55%) under mild conditions. niscpr.res.in |
| 4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Synthesis of various (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanones | Compounds 3a, 3d, and 3e showed antiproliferative activity. Compound 3a was the most potent against leukemia cells. nih.gov |
The synthesis of 2,4,6-trisubstituted piperidines represents a significant area of research due to the prevalence of this structural motif in FDA-approved pharmaceuticals. usm.edu A diversity-oriented synthesis (DOS) protocol has been established to create all possible stereoisomers of a 2,4,6-trisubstituted piperidine scaffold. nih.govacs.org This strategy utilizes Type II Anion Relay Chemistry (ARC), followed by intramolecular SN2 cyclization, and subsequent chemoselective modifications. nih.govacs.org This modular approach allows for chemical and stereochemical diversification at the C(2) and C(6) positions. nih.gov
Another novel six-step method aims to generate 2,4,6-trisubstituted piperidines with stereoselective control. usm.edu This process involves the condensation of a nonenolizable aldehyde with (R)-2-methylpropane-2-sulfinamide, followed by stereoselective allylation, removal of the sulfinyl group, acylation, reduction, and finally, an aza-Prins cyclization to form the piperidine ring. usm.edu
Table 3: Synthetic Strategies for 2,4,6-Trisubstituted Piperidines
| Synthetic Strategy | Key Steps | Outcome |
| Diversity-Oriented Synthesis (DOS) | Type II Anion Relay Chemistry (ARC), Intramolecular SN2 cyclization | Access to all possible stereoisomers of the 2,4,6-trisubstituted piperidine scaffold. nih.govacs.org |
| Novel Six-Step Method | Condensation, Stereoselective allylation, Sulfinyl group removal, Acylation, Reduction, aza-Prins Cyclization | Stereoselective control in the generation of 2,4,6-trisubstituted piperidines. usm.edu |
The development of novel and efficient methods for constructing highly substituted piperidine analogs is a key area in organic chemistry, driven by their importance as structural components in biologically active compounds. ajchem-a.comajchem-a.com These analogs often exhibit significant biological properties, including antioxidant and anti-Alzheimer activities. ajchem-a.comajchem-a.com
Recent advancements include the use of green chemistry methods, such as non-toxic catalysis and solvent-free reactions, for the preparation of these complex structures. ajchem-a.comajchem-a.com For instance, a single-step, pseudo-four-component reaction of aldehydes, 2,7-naphthalenediol, and ammonium (B1175870) carboxylates has been used to generate a series of N-acylated and non-acylated piperidine analogs with notable antioxidant properties. ajchem-a.com
Furthermore, the synthesis of 1,4-disubstituted and 1,4,4-trisubstituted piperidines from 4-cyanopiperidine (B19701) has been explored for their potential as T-type calcium channel inhibitors, which could be beneficial in mitigating neuropathic pain. afasci.com
Table 4: Research on Highly Substituted Piperidine Analogs
| Analog Class | Synthetic Method | Key Research Findings |
| N-acylated and non-acylated piperidines | Pseudo-four-component reaction | Generated analogs with significant antioxidant activities. ajchem-a.com |
| 1,4-disubstituted and 1,4,4-trisubstituted piperidines | Synthesized from 4-cyanopiperidine | Some analogs showed strong inhibition of the Cav3.2 channel and analgesic effects. afasci.com |
Iv. Biological Activities of 1 Piperidin 2 Yl Ethane 1,2 Diol and Its Derivatives
General Spectrum of Pharmacological Actions of Piperidine (B6355638) Derivatives
Piperidine, a six-membered nitrogen-containing heterocycle, is a key building block in drug design, featuring in more than twenty classes of pharmaceuticals. mdpi.comresearchgate.net Compounds incorporating this structure exhibit a broad range of biological properties, including but not limited to anti-inflammatory, antimicrobial, antiviral, anticancer, and significant central nervous system activities. ijnrd.orgnih.gov Naturally occurring alkaloids containing the piperidine ring, such as piperine from black pepper, and synthetic derivatives have all been subjects of extensive research for their therapeutic potential. encyclopedia.pubnih.gov This versatility makes the piperidine nucleus a "privileged scaffold" in the development of new therapeutic agents. researchgate.net
Derivatives of piperidine have demonstrated notable anti-inflammatory activities. Pharmacological evaluations of piperidine-2,4,6-trione derivatives showed that the introduction of an N-cyclohexylcarboxamide substituent increased their anti-inflammatory effects. nih.gov Another study noted that introducing cyclohexyl and allyl radicals to certain derivatives imparts anti-inflammatory and immunosuppressive activity. nih.gov Phenylpiperidine derivatives have also been synthesized and investigated as potential anti-inflammatory compounds. acs.org Furthermore, natural alkaloids that contain fused piperidine rings, such as Aloperine and Matrine, have exhibited anti-inflammatory properties. mdpi.comencyclopedia.pub The bioactive alkaloid evodiamine, which also contains a piperidine structure, is another example noted for its anti-inflammatory mechanisms. ijnrd.org
The piperidine moiety is a structural component of various compounds with significant antimicrobial and antibacterial effects. symbiosisonlinepublishing.com Research has shown that novel synthesized piperidine derivatives can exhibit potent activity against a range of bacterial pathogens. academicjournals.org For instance, certain halogenobenzene derivatives substituted with piperidine have been tested against both Gram-positive and Gram-negative bacteria as well as fungi, with some compounds showing inhibitory activity against all tested microorganisms. tandfonline.comnih.gov
In one study, a series of six new piperidine derivatives were evaluated for their antimicrobial properties. academicjournals.orgresearchgate.net The results indicated varying degrees of inhibition against several bacterial and fungal strains.
| Bacterial Strain | Most Active Compound | Activity/MIC |
|---|---|---|
| Bacillus cereus | Compound 6 | ≥ 6 mm inhibition, MIC 1.5 mg/ml |
| Escherichia coli | Compound 6 | ≥ 6 mm inhibition, MIC 1.5 mg/ml |
| Staphylococcus aureus | Compound 6 | ≥ 6 mm inhibition, MIC 1.5 mg/ml |
| Bacillus subtilis | Compound 6 | ≥ 6 mm inhibition, MIC 0.75 mg/ml |
| Pseudomonas aeruginosa | Compound 6 | ≥ 6 mm inhibition, MIC 1.5 mg/ml |
| Klebsiella pneumoniae | Compound 6 | ≥ 6 mm inhibition, MIC 1.5 mg/ml |
| Micrococcus luteus | Compound 6 | ≥ 6 mm inhibition, MIC 1.5 mg/ml |
Data sourced from a study on novel piperidine derivatives, where "Compound 6" refers to a specific synthesized molecule. academicjournals.org
Piperidine derivatives have emerged as promising candidates in the search for new antiviral agents. ijnrd.orgnih.gov A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed and shown to possess notable inhibitory potencies against HIV in cellular assays. nih.gov Within this series, the compound designated FZJ13 was particularly potent against HIV-1. nih.gov Another compound from the same study, FZJ05, displayed significant potency against the influenza A/H1N1 virus, with efficacy much greater than that of established antiviral drugs like ribavirin and amantadine. nih.gov Other research has also identified piperidine-based derivatives as potent inhibitors of the influenza virus. researchgate.net Additionally, adamantane derivatives of the alkaloid anabasine, which features a piperidine ring, have shown antiviral effects. mdpi.com
The piperidine nucleus is a common feature in many compounds investigated for their anticancer properties. ijnrd.orgnih.govnih.gov Both natural and synthetic piperidine derivatives have demonstrated the ability to inhibit the proliferation of various cancer cells. nih.gov For example, piperine and piperidine have shown anticancer effects against ovarian, prostate, and lung cancer cells, among others. nih.gov One study synthesized a piperidine derivative, compound 17a, which was found to inhibit the proliferation of the PC3 prostate cancer cell line in a concentration-dependent manner. nih.gov
Another comprehensive study evaluated twenty-five different piperidine derivatives for their antitumor activity against a panel of human cancer cell lines. nih.gov The results showed that the compounds were considerably more toxic to cancer cell lines than to a normal cell line. nih.gov
| Cancer Cell Line | Cell Type | General Sensitivity |
|---|---|---|
| U251 | Glioblastoma | Least Sensitive |
| MCF7 | Breast Cancer | Least Sensitive |
| NCI/ADR-RES | Ovarian Cancer (Resistant) | Least Sensitive |
| NCI-H460 | Lung Cancer | Least Sensitive |
| HT29 | Colon Cancer | Least Sensitive |
General sensitivity of various cancer cell lines to a panel of 25 piperidine derivatives. nih.gov
Compounds containing the piperidine moiety exhibit a broad range of activities within the central nervous system. nih.govresearchgate.net Several clinically important drugs that act on the CNS are piperidine derivatives. encyclopedia.pubnih.gov For example, Donepezil is a piperidine derivative used to treat patients with Alzheimer's disease, acting as a potent inhibitor of acetylcholinesterase. nih.govnih.gov Another example is Pipamperone, a 1,4-substituted piperidine derivative indicated for patients with schizophrenia. nih.gov The natural alkaloid piperine has also been studied for its beneficial effects in the CNS, including anti-depressive and neuroprotective actions. researchgate.net
A key mechanism through which piperidine derivatives exert their CNS effects is the inhibition of monoamine neurotransmitter re-uptake. patentalert.comgoogle.com Specific derivatives have been designed to be potent inhibitors of dopamine, serotonin, and noradrenaline re-uptake. google.com This activity makes them valuable candidates for treating a range of neurological and psychiatric disorders, including Parkinson's disease, depression, obsessive-compulsive disorders, anxiety, and attention deficit hyperactivity disorder (ADHD). google.com The natural compound piperine and its derivatives have been established as potent monoamine oxidase (MAO) inhibitors, an enzyme responsible for breaking down neurotransmitters. mdpi.comacs.org Structure-activity relationship studies have shown that the piperidine ring plays a crucial role in this MAO-inhibitory activity. mdpi.com
Central Nervous System (CNS) Activities
Anti-Parkinsonian and Anti-Dyskinetic Activities
Derivatives of 1-(Piperidin-2-yl)ethane-1,2-diol, specifically those incorporating a piperidine nucleus, have been investigated for their potential in treating neurodegenerative conditions like Parkinson's disease. nih.govmdpi.com A key therapeutic strategy for Parkinson's disease involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine. mdpi.com By inhibiting MAO-B, dopamine levels in the brain can be increased, which helps to alleviate the motor symptoms of the disease. mdpi.com
A series of pyridazinobenzylpiperidine derivatives has been synthesized and evaluated for their MAO inhibitory activity. mdpi.comnih.gov Many of these compounds demonstrated a preference for inhibiting MAO-B over MAO-A. mdpi.com For instance, compound S5, which features a 3-chloro substitution on the phenyl ring, was identified as a particularly potent MAO-B inhibitor with a half-maximal inhibitory concentration (IC50) value of 0.203 μM. mdpi.comnih.gov In contrast, its inhibitory effect on MAO-A was significantly weaker, with an IC50 value of 3.857 μM. mdpi.comnih.gov This resulted in a high selectivity index (SI) of 19.04 for MAO-B, indicating its potential as a selective agent for treating neurological disorders. mdpi.comnih.gov Kinetic studies revealed that this inhibition is of a competitive and reversible type. mdpi.comnih.gov The ability of these lead compounds to penetrate the blood-brain barrier has also been demonstrated, a crucial property for drugs targeting the central nervous system. mdpi.comnih.gov
NMDA Receptor Antagonism (in relation to dexoxadrol bioisosteres)
The N-Methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function. researchgate.netwikipedia.org However, its overactivation can lead to excitotoxicity and neuronal damage, implicating it in various neurological conditions. researchgate.netwikipedia.org Consequently, NMDA receptor antagonists have been explored for therapeutic potential. wikipedia.org this compound is structurally related to a class of potent NMDA receptor antagonists derived from dexoxadrol. researchgate.net
Dexoxadrol and its analogue etoxadrol are (dioxolan-4-yl)piperidine derivatives that act as non-competitive antagonists, binding to the phencyclidine (PCP) site within the NMDA receptor's ion channel. nih.gov The development of bioisosteres and analogues of dexoxadrol has provided significant insight into the structure-activity relationships for this class of compounds. researchgate.netnih.gov Research indicates that the piperidine ring is a critical component for strong interaction with the receptor. nih.gov
| Compound | Modification | Affinity (Ki) |
|---|---|---|
| WMS-2508 (17d) | 4-hydroxy group on piperidine ring | 44 nM rsc.org |
| (2S,4S)-13b | Piperidine replaced with 2-aminoethyl group | 69 nM nih.gov |
Enzyme Inhibition
The piperidine nucleus is a key structural feature in many compounds designed as monoamine oxidase (MAO) inhibitors. nih.govacs.org MAOs are enzymes responsible for the oxidative deamination of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. nih.govdergipark.org.tr
The natural product piperine, an alkaloid found in black pepper, contains a piperidine ring and has been shown to be a dose-dependent inhibitor of both MAO-A and MAO-B. nih.gov One study found its IC50 values to be 49.3 μM for MAO-A and 91.3 μM for MAO-B. nih.gov Another study reported IC50 values of 20.9 μM for MAO-A and 7.0 μM for MAO-B, indicating a stronger inhibitory effect on MAO-B. nih.gov
Synthetic piperidine derivatives have been developed that exhibit significantly higher potency. mdpi.comnih.gov A series of pyridazinobenzylpiperidine derivatives were found to be highly selective MAO-B inhibitors. mdpi.com Compound S5 from this series displayed an IC50 of 0.203 μM for MAO-B and a Ki value of 0.155 μM, acting as a competitive reversible inhibitor. mdpi.comnih.gov Structure-activity relationship studies have highlighted the importance of the piperidine ring; its absence leads to a reduction in activity. acs.org Furthermore, substitutions on the piperidine ring can enhance potency; for example, a para-hydroxy substitution resulted in a compound with IC50 values of 0.01446 μM and 0.01572 μM for MAO-A and MAO-B, respectively. acs.org
| Compound | MAO-A IC50 | MAO-B IC50 | Notes |
|---|---|---|---|
| Piperine (Study 1) | 49.3 µM nih.gov | 91.3 µM nih.gov | Isolated from rat brain. nih.gov |
| Piperine (Study 2) | 20.9 µM nih.gov | 7.0 µM nih.gov | Isolated from mouse brain. nih.gov |
| Compound S5 | 3.857 µM mdpi.comnih.gov | 0.203 µM mdpi.comnih.gov | Pyridazinobenzylpiperidine derivative, selective for MAO-B. mdpi.comnih.gov |
| para-hydroxy piperidine derivative | 0.01446 µM acs.org | 0.01572 µM acs.org | Demonstrates high potency for both isoforms. acs.org |
Arginase is an enzyme that hydrolyzes L-arginine to L-ornithine and urea, playing a role in various pathological states, including cancer and cardiovascular disease. nih.govmdpi.com The piperidine scaffold is a feature of several potent arginase inhibitors. nih.govmdpi.com These inhibitors often incorporate a boronic acid moiety, which mimics the natural substrate and contributes to high binding affinity. nih.govacs.org
Derivatives featuring a piperidine ring linked to a quaternary amino acid center have shown significant inhibitory activity against both human arginase I (hARG-1) and human arginase II (hARG-2). mdpi.comnih.gov For example, 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid (compound 12) is a potent inhibitor with IC50 values of 200 nM for hARG-1 and 290 nM for hARG-2. mdpi.comnih.gov Another potent compound, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid (compound 11), demonstrated IC50 values of 223 nM and 509 nM against hARG-1 and hARG-2, respectively. nih.gov A novel class of boronic acid-based piperidine derivatives has also been developed, showing good inhibitory potential with IC50 values as low as 160 nM. nih.gov
| Compound | hARG-1 IC50 | hARG-2 IC50 |
|---|---|---|
| Compound 11 | 223 nM nih.gov | 509 nM nih.gov |
| Compound 12 | 200 nM mdpi.comnih.gov | 290 nM mdpi.comnih.gov |
| Novel Piperidine Series | Up to 160 nM nih.gov | Not specified |
The enzyme Δ24-sterol methyltransferase (SMT) is critical for the biosynthesis of essential sterols like ergosterol in fungi and protozoa, but it is absent in mammals. nih.govmdpi.com This makes it an attractive target for the development of antifungal and antiparasitic agents. nih.gov Certain piperidine derivatives have been shown to act as inhibitors of this enzyme. nih.gov
Specifically, the azasterol analog 20-piperidyl-2-yl-5α-pregnan-3β,20(R)-diol (AZA-1), which is a diol derivative containing a piperidine ring, has been identified as an SMT inhibitor. nih.gov Studies on the pathogenic fungus Paracoccidioides brasiliensis showed that AZA-1 had a potent antiproliferative effect, achieving 100% inhibition at a concentration of 5 μM. nih.gov The inhibitory action of AZA-1 against SMT leads to a depletion of 24-alkyl-sterols, which are essential for the growth of these organisms. nih.gov
In addition to inhibiting SMT, some piperidine derivatives can also target other enzymes in the sterol biosynthesis pathway. The enzyme Δ24(28)-sterol methylreductase (SMR) is responsible for a key reduction step in the formation of the final sterol product. nih.gov
The same piperidyl-containing azasterol analog, AZA-1, that inhibits SMT has also been found to impair SMR activity. nih.gov In Paracoccidioides brasiliensis treated with AZA-1, the inhibition of SMR leads to the accumulation of the sterol intermediate ergosta-5,7,24(28)-trien-3β-ol. nih.gov This disruption of the sterol biosynthesis pathway at multiple points contributes to the compound's potent antiproliferative effects on the fungus. nih.gov
Anaplastic Lymphoma Kinase (ALK) Inhibition (for specific piperidine diol derivatives)
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has become a significant therapeutic target in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. nih.govrsc.orgmdpi.com Specific derivatives of piperidine featuring a diol or related hydroxyl group have been investigated as potent ALK inhibitors.
Research has described the synthesis and biological activity of pyrrolotriazine inhibitors of ALK that incorporate piperidine-3,4-diol and piperidine-3-ol moieties. nih.gov While both the diol and mono-ol derivatives demonstrated comparable in vitro activity against the ALK enzyme, the piperidine-3-ol derivatives showed improved physicochemical and pharmacokinetic properties. nih.gov A key finding was the significant impact of stereochemistry on in vivo activity; trans-4-aryl-piperidine-3-ols were found to be more potent inhibitors of ALK autophosphorylation than their cis diastereomers. nih.gov
In other studies, a piperidine carboxamide was identified as a novel ALK inhibitor through high-throughput screening, showing an IC₅₀ of 0.174 μM in an enzyme assay. nih.gov Structural analysis via X-ray crystallography revealed that this class of inhibitors binds to an unusual, DFG-shifted conformation of the ALK kinase domain, which allows access to an extended hydrophobic pocket. nih.govresearchgate.net This structural insight guided further optimization, leading to molecules with enhanced potency. nih.gov
Table 1: ALK Inhibition by Piperidine Derivatives| Compound Class | Key Structural Feature | Biological Finding | Reference |
|---|---|---|---|
| Pyrrolotriazine Derivatives | Piperidine-3,4-diol | Showed comparable in vitro ALK activity to piperidine-3-ol derivatives. | nih.gov |
| Pyrrolotriazine Derivatives | trans-4-aryl-piperidine-3-ol | Demonstrated more potent in vivo inhibition of ALK autophosphorylation compared to cis diastereomers. | nih.gov |
| Piperidine Carboxamides | Carboxamide linked to piperidine | Inhibited ALK with an IC₅₀ of 0.174 μM. Binds to a DFG-shifted conformation. | nih.gov |
Carboxylesterase Inhibition (related to diol moiety)
Carboxylesterases (CEs) are enzymes that play a crucial role in the metabolism and detoxification of a wide range of ester-containing drugs and xenobiotics. nih.govamericanpharmaceuticalreview.com The inhibition of these enzymes can modulate drug pharmacokinetics and efficacy. nih.govresearchgate.net Molecules containing an ethane-1,2-dione moiety, a close structural relative and potential precursor to the ethane-1,2-diol moiety, have been identified as potent and selective inhibitors of CEs. nih.govnih.gov
Benzil (diphenylethane-1,2-dione) is a prototypical pan-CE inhibitor with nanomolar Kᵢ values. nih.govamericanpharmaceuticalreview.com Studies have shown that both the dione moiety and the attached aromatic rings are essential for its inhibitory activity. nih.govresearchgate.net The flexibility and rotational constraints enforced by the dione group are contributing factors to the inhibition. nih.gov
Another class of CE inhibitors, trifluoromethyl ketones, are effective because the electron-withdrawing trifluoro group promotes the hydration of the carbonyl to form a gem-diol. nih.govresearchgate.net This gem-diol structure acts as a tetrahedral transition-state analog that mimics the intermediate formed during ester hydrolysis within the enzyme's active site, leading to potent reversible inhibition. nih.govresearchgate.net This mechanism highlights the significance of the diol structure in achieving effective carboxylesterase inhibition.
Glycosidase Inhibition (as exemplified by iminosugars)
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a therapeutic strategy for conditions like diabetes and certain viral infections. acs.orgresearchgate.net Polyhydroxylated piperidines, also known as iminosugars, are a prominent class of glycosidase inhibitors because they mimic the structure of natural sugars, with a nitrogen atom replacing the endocyclic oxygen. nih.govmdpi.com
The structural features of this compound are reminiscent of certain iminosugar derivatives. An efficient synthesis of (3R,4S,5S)-4-(2-hydroxyethyl)piperidine-3,4,5-triol and its N-alkylated derivatives from D-glucose has been reported. nih.gov These compounds were screened against various glycosidase enzymes. The study found that among the synthetic N-alkylated derivatives, some were inhibitors of α-galactosidase, while others were selective and moderate inhibitors of α-mannosidase. nih.gov The design of these inhibitors often focuses on creating conformationally restricted molecules to achieve higher selectivity for specific glycosidases. acs.orgnih.gov
Table 2: Glycosidase Inhibition by a γ-Hydroxyethyl Piperidine Iminosugar and its N-Alkyl Derivatives| Compound | N-substituent | Target Enzyme | Activity | Reference |
|---|---|---|---|---|
| Derivative 8b | N-butyl | α-galactosidase | Inhibitor | nih.gov |
| Derivative 8c | N-hexyl | α-galactosidase | Inhibitor | nih.gov |
| Derivative 8d | N-octyl | α-mannosidase | Selective and moderate inhibitor | nih.gov |
| Derivative 8e | N-decyl | α-mannosidase | Selective and moderate inhibitor | nih.gov |
Antioxidant and Free Radical Scavenging Properties
The piperidine scaffold is considered a valuable structure for developing potent antioxidant agents. scispace.comresearchgate.netinnovareacademics.in Its stable heterocyclic nature allows for the introduction of various substituent groups that can enhance its ability to scavenge reactive free radicals. scispace.comresearchgate.net
Studies on various piperidine derivatives have demonstrated significant antioxidant and free radical scavenging activity. One study synthesized six novel piperidine derivatives and evaluated their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay. All tested compounds revealed antioxidant capacities greater than 49% at a concentration of 1 mg/ml. researchgate.net Another investigation of 25 highly functionalized piperidines showed they possessed varied abilities to scavenge DPPH and superoxide anion radicals. researchgate.net For instance, pyruvic acid, which can be used to synthesize piperidine dione derivatives, is noted for its antioxidant and free radical scavenging capabilities. studiamsu.md The antioxidant activity of piperidine compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net
Mechanisms of Biological Action
The diverse biological effects of piperidine derivatives stem from their ability to interact with a variety of biological macromolecules, including receptors and enzymes. The specific nature of these interactions dictates the resulting pharmacological response.
Receptor Binding Interactions
Piperidine-containing molecules have been shown to bind to a range of receptors throughout the central nervous system and other tissues.
Sigma Receptors : Certain piperidine derivatives show a high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.govrsc.org Molecular modeling suggests that the protonated piperidine nitrogen atom can form a bidentate salt bridge with the carboxylate groups of glutamate (Glu172) and aspartate (Asp126) residues within the σ₁ receptor binding site. rsc.org
Histamine H₃ Receptors : The piperidine moiety is considered a critical structural element for dual activity at histamine H₃ and σ₁ receptors. nih.gov
Nicotinic Cholinergic Receptors : The interactions of various piperidine derivatives with nicotinic acetylcholine receptor complexes have been studied, indicating that this scaffold can modulate ion channel function. nih.gov
NMDA Receptors : Phencyclidine (PCP), a well-known piperidine derivative, is an inhibitor of the NMDA receptor. It binds to a specific site located within the receptor's ion channel, physically blocking the flow of ions. wikipedia.org
Muscarinic Receptors : Some piperidine derivatives have been identified as ligands for the M3 muscarinic acetylcholine receptor, which is involved in cellular proliferation. encyclopedia.pub
Enzyme Active Site Interactions and Binding Information
The inhibitory activity of this compound derivatives against various enzymes is a direct result of specific interactions within the enzyme's active site.
Anaplastic Lymphoma Kinase (ALK) : X-ray crystallography of a piperidine carboxamide inhibitor in complex with the ALK kinase domain showed that the inhibitor binds in a hydrophobic pocket. nih.gov This binding stabilizes an unusual "DFG-shifted" conformation of the kinase, which is a key mechanism of its inhibitory action. nih.gov
Glycosidases : The inhibitory mechanism of iminosugars, including polyhydroxylated piperidines, is attributed to their structural and electronic resemblance to the natural sugar substrates. nih.gov They are believed to mimic the charge and conformation of the oxocarbenium-ion-like transition state that occurs during the enzymatic hydrolysis of glycosides, thus binding tightly to the active site and blocking catalysis. nih.gov Molecular docking studies have been used to further substantiate these proposed binding modes. nih.gov
Carboxylesterases (CEs) : As mentioned previously, inhibitors featuring a diol or a precursor dione moiety interact directly with the CE active site. Trifluoromethyl ketones are hydrated to gem-diols that act as transition-state mimics of the tetrahedral intermediate formed during esterolysis. nih.govresearchgate.net This mimicry allows for potent and stable binding within the active site, leading to inhibition.
Cellular Mechanisms (e.g., inhibition of macromolecular biosynthesis, dissipation of bacterial membrane potential, effects on collagen expression)
The biological effects of piperidine diol derivatives are often traced back to specific interactions at the cellular level. Research into related piperidine structures has illuminated several key mechanisms of action.
Inhibition of Macromolecular Biosynthesis: Certain piperidine analogues have been shown to interfere with the synthesis of essential biological macromolecules. For instance, some piperidine derivatives can interact with DNA, and related heterocyclic compounds like 2,5-Piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride have been observed to selectively and irreversibly inhibit DNA synthesis without affecting RNA and protein synthesis initially medchemexpress.comnih.gov. This suggests that a potential mechanism of action for some piperidine-containing compounds is the disruption of cellular replication and proliferation by targeting DNA nih.gov.
Dissipation of Bacterial Membrane Potential: A critical mechanism, particularly for antibacterial piperidine derivatives, is the disruption of the bacterial cell membrane's electrochemical gradient. The transmembrane potential is vital for numerous cellular processes, including ATP synthesis and nutrient transport acs.orgmdpi.com. Certain antimicrobial agents can cause depolarization of the cell membrane, leading to a loss of bacterial viability mdpi.com. This dissipation of the membrane potential is a lethal event for the bacteria and represents a key mode of action for compounds designed to combat bacterial infections acs.org. The use of voltage-sensitive dyes can directly measure this membrane depolarization, confirming the membrane-targeting activity of a compound acs.org.
Intramolecular and Intermolecular Interactions Affecting Activity
The biological activity of this compound derivatives is governed by a network of non-covalent interactions. Both intramolecular hydrogen bonds, which influence the molecule's conformation, and intermolecular interactions with biological targets are crucial.
Intramolecular Interactions: The diol moiety allows for the potential formation of intramolecular hydrogen bonds between the two hydroxyl groups or between a hydroxyl group and the piperidine nitrogen. In simple diols like 1,2-ethanediol, there is a competition between intra- and intermolecular interactions that determines the conformational equilibrium between gauche and trans forms in the liquid state. Studies on various diols suggest that while vicinal diols (like the ethane-1,2-diol portion) may not form strong intramolecular hydrogen bonds, such bonds become more significant as the distance between the hydroxyl groups increases. The presence of these internal bonds can stabilize a specific conformation, which may be the bioactive conformation required for binding to a receptor or enzyme.
Structure-Activity Relationships (SAR) in Piperidine Diol Systems
The potency and selectivity of piperidine diol derivatives are highly sensitive to their molecular architecture. Structure-Activity Relationship (SAR) studies help to decipher how specific structural modifications influence biological outcomes.
Impact of Piperidine Ring Substituents on Activity
Substituents on the piperidine ring play a pivotal role in determining the biological activity of these compounds. Modifications can affect potency, selectivity, and pharmacokinetic properties.
Research on piperidinothiosemicarbazones has shown that the nature and position of substituents are critical for tuberculostatic activity. For instance, comparing different cyclic amine substituents revealed a clear trend in activity.
| Substituent at C-6 of Pyridine (B92270) Ring | Relative Tuberculostatic Potency | Reference |
|---|---|---|
| Piperidine | Highest | |
| Pyrrolidine | Intermediate | |
| Morpholine | Lowest |
This trend suggests that the basicity of the substituent is important for activity, as piperidine and pyrrolidine are more basic than morpholine. Similarly, studies on farnesyltransferase inhibitors revealed that all four possible substituent positions on the piperidine core were important for inhibitory activity. For leishmanicidal agents, substituents on an aryl-acyl portion attached to the piperidine nitrogen were found to be important for modulating the biological effect.
Influence of Diol Stereochemistry on Biological Potency
Stereochemistry is a critical determinant of biological activity, as biomolecules like receptors and enzymes are chiral. The spatial arrangement of atoms can drastically affect binding affinity and efficacy.
For many classes of compounds, including piperidine derivatives, stereochemistry is a key driver for potency. In one study of piperidine derivatives, compounds with an S-configuration at a chiral center were up to five times more active than their R-configuration counterparts. This highlights that even a subtle change in the 3D orientation of a substituent can lead to significant differences in biological response. The natural isomers of bioactive compounds are often the most potent. For piperidine diol systems, the relative and absolute configuration of the two hydroxyl groups and the chiral center at the C-2 position of the piperidine ring would be expected to have a profound impact on how the molecule interacts with its biological target.
Role of Hydroxyl Group Position and Functionality
The hydroxyl groups of the diol are fundamental to the molecule's interactions and activity. Their ability to act as both hydrogen bond donors and acceptors makes them crucial for anchoring the molecule within a biological target's binding site.
The position of the hydroxyl groups is also critical. The relative stability of intramolecular hydrogen bonds in diols changes significantly with the separation between the -OH groups. In drug design, the hydroxyl group is a key functional moiety. It can be a target for covalent modification by drugs or be essential for specific, high-affinity non-covalent interactions. The retention of hydroxyl groups during the synthesis of piperidine derivatives is often a key objective, as their presence is frequently linked to the desired biological activity bohrium.com.
Conformational Analysis and its Relation to Binding Properties
The three-dimensional shape, or conformation, that a molecule adopts is intrinsically linked to its ability to bind to a biological target. The flexible piperidine ring typically exists in a chair conformation, and the orientation of its substituents (axial vs. equatorial) can determine the nature of its biological activity.
Studies on 4-alkyl-4-arylpiperidine derivatives as opioid ligands have provided clear evidence for the role of conformation in determining function.
| Preferred Conformation of 4-Aryl Group | Observed Opioid Activity | Reference |
|---|---|---|
| Axial | Agonist | |
| Equatorial | Antagonist |
This demonstrates that potent agonists exhibit a preference for a conformation where the aryl substituent is in an axial position on the chair form of the piperidine ring. In contrast, antagonist properties were associated with compounds that prefer an equatorial orientation for the same group. This conformational preference dictates how the molecule presents its key interacting groups to the opioid receptor, leading to different downstream signaling outcomes. Therefore, understanding the conformational landscape of this compound is essential for predicting and explaining its binding properties.
Importance of Side Chain Conformation for Specific Molecular Interactions (e.g., hydrogen bonding)
The ethane-1,2-diol moiety possesses rotational freedom around its central carbon-carbon bond, leading to distinct spatial arrangements known as conformers. The two most prominent conformers are the anti (dihedral angle of 180°) and gauche (dihedral angle of approximately 60°) forms. pearson.com For ethane-1,2-diol, conformational studies have shown that the gauche conformation is notably more stable than the anti conformation. pearson.com This stability is often attributed to the formation of an intramolecular hydrogen bond between the two hydroxyl groups, which creates a pseudo-five-membered ring structure. stackexchange.com
However, the presence of an intramolecular hydrogen bond is not static. It exists in competition with intermolecular hydrogen bonds, especially in protic environments like water or within a protein's binding pocket. nih.gov The ability to disrupt a weaker intramolecular bond to form stronger intermolecular hydrogen bonds with a biological target can be a crucial aspect of molecular recognition. nih.gov Hydrogen bonds are highly directional and play a significant role in the specificity of ligand binding. unina.itnih.gov The energy contribution of a single hydrogen bond can range from 12 to 20 kJ/mol, and multiple bonds can significantly enhance binding affinity. unina.it
The conformation of the piperidine ring further refines the positioning of the side chain. Substituents at the 2-position of a piperidine ring can adopt either an axial or equatorial orientation, and this choice can be influenced by other factors in the molecule. Studies on related 2-substituted heterocyclic systems have shown that a specific conformation can orient key functional groups in a precise manner necessary for optimal receptor binding. nih.gov For instance, research on certain piperidine derivatives has indicated that appropriate conformational restriction by the piperidine ring favors specific binding to biological targets. nih.gov
The combination of the piperidine ring's conformation and the side chain's rotation determines the precise 3D positioning of the two hydroxyl groups. This spatial arrangement is paramount for establishing effective hydrogen bonds with amino acid residues at a binding site, such as aspartic acid, glutamic acid, or arginine. cambridgemedchemconsulting.com The 1,2-diol motif is recognized as a valuable fragment capable of forming multiple hydrogen bonds, acting as both a hydrogen bond donor (via the hydroxyl proton) and an acceptor (via the oxygen lone pairs). cambridgemedchemconsulting.comfuture4200.com The ability to form a bidentate (two-point) hydrogen bond interaction with a receptor can significantly increase binding potency and selectivity. cambridgemedchemconsulting.com
The following table illustrates how different conformations of the this compound molecule could influence the potential for hydrogen bonding interactions.
| Piperidine Ring Conformation (Side Chain Position) | Diol Side Chain Conformation (O-C-C-O Dihedral Angle) | Relative Position of Hydroxyl (-OH) Groups | Potential Hydrogen Bonding Pattern | Implication for Molecular Interaction |
|---|---|---|---|---|
| Equatorial | Gauche (~60°) | Close proximity, oriented away from the ring | Favors intramolecular H-bond; can also form a bidentate H-bond with a single receptor residue (e.g., Asp, Arg). | Potentially pre-organized for binding to sites that can accommodate a compact, two-point interaction. |
| Equatorial | Anti (180°) | Maximally separated, oriented away from the ring | Intramolecular H-bond is not possible; -OH groups can form two independent intermolecular H-bonds. | Suitable for binding to wider pockets or bridging two different residues within a binding site. |
| Axial | Gauche (~60°) | Close proximity, oriented perpendicular to the ring's "equator" | Favors intramolecular H-bond; presents a different vector for bidentate intermolecular H-bonding compared to the equatorial conformer. | May allow for unique interactions deep within a binding pocket, distinct from the equatorial conformer. |
| Axial | Anti (180°) | Maximally separated, one oriented "up," one "down" relative to the ring | Intramolecular H-bond is not possible; -OH groups are positioned to interact with residues in very different spatial regions. | Could span a larger distance within the binding site, potentially interacting with residues on opposite sides of a pocket. |
V. Computational and Spectroscopic Studies of 1 Piperidin 2 Yl Ethane 1,2 Diol
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For 1-(Piperidin-2-yl)ethane-1,2-diol, these in silico methods are crucial for assessing its therapeutic potential and understanding its mechanism of action at a molecular level.
Prediction of Activity Spectra for Substances (PASS) Analysis
The Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a drug-like molecule based on its structure. rsc.org The analysis compares the structure of a query molecule to a vast database of compounds with known biological activities. rsc.org For novel piperidine (B6355638) derivatives, PASS analysis has been instrumental in identifying a wide range of potential pharmacological effects. clinmedkaz.orgnih.gov
While specific PASS analysis results for this compound are not publicly available, studies on other piperidine derivatives have shown predictions for activities such as membrane permeability inhibition, effects on the central nervous system (including anti-neurotic, nootropic, and anti-parkinsonian activities), and potential as antitumor agents. clinmedkaz.org The predictions are presented as a probability of being active (Pa) and a probability of being inactive (Pi). semanticscholar.org Generally, activities with Pa > Pi are considered possible. semanticscholar.org
Table 1: Illustrative PASS Prediction Results for a Hypothetical Piperidine Derivative
| Predicted Activity | Pa | Pi |
| Membrane permeability inhibitor | 0.785 | 0.008 |
| Phobic disorders treatment | 0.760 | 0.012 |
| Nootropic | 0.642 | 0.031 |
| Antineurotic | 0.600 | 0.045 |
| Antidyskinetic | 0.554 | 0.063 |
Note: This table is illustrative and based on reported PASS predictions for other piperidine derivatives. clinmedkaz.org The values are not specific to this compound.
Protein Target Identification using in silico Methods (e.g., SwissTargetPrediction)
Identifying the protein targets of a small molecule is a critical step in drug discovery. In silico tools like SwissTargetPrediction are used to predict the most likely protein targets of a bioactive molecule by comparing it to a library of known active compounds. nih.govterrificscience.org This reverse screening approach is based on the principle that similar molecules often bind to similar protein targets. nih.govswisstargetprediction.ch
For piperidine derivatives, SwissTargetPrediction has been used to identify potential interactions with a variety of protein classes, including enzymes, G protein-coupled receptors, ion channels, and transporters. nih.govmdpi.com The predictions are ranked based on a probability score, providing a prioritized list of potential targets for further experimental validation. nih.gov While a specific SwissTargetPrediction report for this compound is not available, the tool would likely predict targets based on its structural similarity to other known ligands.
Table 2: Illustrative SwissTargetPrediction Output for a Hypothetical Piperidine Derivative
| Target Class | Probability | Known Actives Similar in 2D/3D |
| Enzymes | 0.45 | 25/5 |
| G-protein coupled receptors | 0.20 | 15/3 |
| Ion channels | 0.15 | 10/2 |
| Transporters | 0.10 | 8/1 |
| Other | 0.10 | 5/0 |
Note: This table is for illustrative purposes and demonstrates the type of information provided by SwissTargetPrediction based on analyses of other small molecules. The values are not specific to this compound.
Molecular Dynamics Simulations for Conformational Landscape
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For flexible molecules like this compound, MD simulations are invaluable for exploring the conformational landscape, which is the collection of all possible three-dimensional shapes the molecule can adopt. researchgate.net These simulations can reveal the most stable conformations and the transitions between them. rsc.org
Studies on related piperidine derivatives have utilized MD simulations to understand their conformational behavior in different environments, such as in a solvent or when bound to a protein. nih.govresearchgate.net Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration to understand the molecule's compactness, and the formation of intramolecular and intermolecular hydrogen bonds. nih.gov For this compound, the presence of the hydroxyl groups suggests that intramolecular hydrogen bonding could play a significant role in stabilizing certain conformations, a hypothesis that can be thoroughly investigated using MD simulations.
Molecular Docking Studies for Enzyme Inhibition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein, such as an enzyme. nih.govmdpi.com For piperidine derivatives, molecular docking has been successfully employed to investigate their potential as enzyme inhibitors for various targets, including those involved in Alzheimer's disease and cancer. nih.govmdpi.com
In a typical molecular docking study, the 3D structure of the target enzyme is obtained from a protein database. The small molecule, in this case, this compound, is then placed into the active site of the enzyme, and a scoring function is used to estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.govmdpi.com Lower docking scores generally indicate a higher binding affinity. These studies can also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site.
Table 3: Illustrative Molecular Docking Results for Piperidine Derivatives Against Various Enzymes
| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |
| Piperidine Derivative A | Acetylcholinesterase | -10.50 | TYR72, TRP286, TYR341 |
| Piperidine Derivative B | Butyrylcholinesterase | -8.97 | TRP82, TYR332, HIS438 |
| Piperidine Derivative C | Thymidine Phosphorylase | -7.80 | SER217, LYS181, ARG172 |
Note: This table contains representative data from molecular docking studies of various piperidine derivatives against different enzymes. mdpi.com The values and interacting residues are not specific to this compound.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of molecules. science.gov These calculations can be used to predict a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. science.govresearchgate.net
For piperidine derivatives, DFT calculations have been used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.
Analyze Electronic Properties: The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. researchgate.net
Table 4: Illustrative DFT Calculated Properties for a Piperidine Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: This table provides example values for DFT-calculated properties of a generic piperidine derivative and are not specific to this compound.
Spectroscopic Characterization and Conformational Analysis
Spectroscopic techniques are essential for elucidating the structure and conformation of molecules. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with computational analysis, provides a comprehensive picture of its structure.
The conformation of the piperidine ring is a key feature. Like cyclohexane, piperidine prefers a chair conformation. rsc.org For 2-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The conformational preference is influenced by steric and electronic factors. In the case of this compound, the ethanediol substituent at the 2-position will have a preferred orientation that minimizes steric hindrance. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl groups of the diol and the nitrogen of the piperidine ring can significantly influence the conformational equilibrium.
Spectroscopic Data:
¹H NMR: The ¹H NMR spectrum of a piperidine derivative typically shows signals for the protons on the piperidine ring and its substituents. The chemical shifts and coupling constants of the ring protons are particularly informative for determining the conformation. nih.govchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to the ring's conformation. nih.gov
FT-IR: The Fourier-transform infrared (FT-IR) spectrum reveals the presence of specific functional groups. For this compound, characteristic peaks would be expected for the O-H stretch of the hydroxyl groups, the N-H stretch of the secondary amine, and the C-H and C-N stretches of the piperidine ring. terrificscience.orgresearchgate.net
Table 5: Illustrative Spectroscopic Data for a 2-Substituted Piperidine Derivative
| Technique | Key Features and Expected Chemical Shifts/Wavenumbers |
| ¹H NMR | Signals for piperidine ring protons (δ 1.5-3.0 ppm), N-H proton (variable), and protons of the ethane-1,2-diol substituent. |
| ¹³C NMR | Signals for piperidine ring carbons (δ 25-50 ppm) and carbons of the ethane-1,2-diol substituent. |
| FT-IR | O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretch (~2800-3000 cm⁻¹), C-O stretch (~1050-1150 cm⁻¹). |
Note: This table provides general and illustrative spectroscopic data for a 2-substituted piperidine. nih.govchemicalbook.comresearchgate.net The exact values for this compound would need to be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Restraint
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of piperidine derivatives in solution. For this compound, ¹H and ¹³C NMR spectroscopy can provide detailed information about the preferred orientation of the ethanediol substituent on the piperidine ring.
In principle, the coupling constants (J-values) between protons on the piperidine ring, particularly between the proton at C2 and the adjacent protons at C3 and the exocyclic methylene (B1212753) group, are highly dependent on the dihedral angles between them. This relationship, often described by the Karplus equation, allows for the determination of the dominant conformation.
Expected NMR Spectroscopic Features:
A key aspect of the NMR analysis would be the determination of the equilibrium between the two chair conformers: one with the ethanediol group in an axial position and the other with it in an equatorial position.
Axial Conformer: In an axial conformation, the C2-proton would be equatorial. The coupling constants between this equatorial proton and the adjacent axial and equatorial protons on C3 would be relatively small.
Equatorial Conformer: Conversely, if the ethanediol group is in an equatorial position, the C2-proton would be axial. This axial proton would exhibit large trans-diaxial couplings to the axial protons on C3 and C6 (if applicable) and smaller gauche couplings to the equatorial protons.
Table 1: Predicted ¹H NMR Data for a Related Piperidine Derivative
| Atom No. | Predicted Chemical Shift (ppm) |
|---|---|
| 1 | 3.5 |
| 2 | 3.1 |
| 3 | 1.7 |
| 4 | 1.6 |
| 5 | 1.8 |
| 6 | 2.8 |
| 7 | 4.2 |
| 8 | 3.8 |
| 9 (OH) | 4.5 |
| 10 (OH) | 4.9 |
Note: This is a predicted spectrum for a generic this compound structure and may not reflect experimental values.
Studies on other 2-substituted piperidines have shown that the conformational preference is influenced by various factors, including the size of the substituent and the nature of the nitrogen substituent (e.g., H, alkyl, or a protecting group). uni.lu
X-ray Crystallography for Structural Elucidation and Torsion Angle Analysis
X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsion angles. For this compound, a crystal structure would unambiguously determine the conformation of the piperidine ring and the stereochemistry of the ethanediol substituent.
In the absence of a specific crystal structure for this compound, we can infer likely structural features from related piperidine derivatives that have been characterized by X-ray crystallography. Numerous studies on piperidine-containing compounds have confirmed that the piperidine ring predominantly adopts a chair conformation in the solid state. nih.govnih.govmdpi.comresearchgate.net
Expected Crystallographic Data and Torsion Angle Analysis:
A hypothetical X-ray crystallographic analysis of this compound would yield a set of atomic coordinates, from which key torsion angles could be calculated to describe the conformation in detail.
Table 2: Representative Torsion Angles in a Chair Conformation of a Piperidine Ring
| Torsion Angle | Description | Expected Value (degrees) |
|---|---|---|
| N1-C2-C3-C4 | Defines the puckering of the ring | ~55-60 |
| C2-C3-C4-C5 | Defines the puckering of the ring | ~55-60 |
| C6-N1-C2-C(ethanediol) | Orientation of the substituent at C2 | ~ +/- 60 or +/- 180 |
| N1-C2-C(ethanediol)-C(diol) | Conformation of the ethanediol side chain | Variable |
| H-C(diol)-C(diol)-H | Conformation of the diol | Variable |
Note: These are idealized values for a perfect chair conformation. Actual values will vary depending on the specific molecular packing and intramolecular interactions.
The analysis of torsion angles would reveal whether the ethanediol substituent occupies an axial or equatorial position. Furthermore, the conformation of the flexible ethanediol side chain itself, defined by the torsion angle around the C2-C(ethanediol) bond, would be determined. Intramolecular hydrogen bonding between the hydroxyl groups of the diol or between a hydroxyl group and the piperidine nitrogen could also be identified, which would significantly influence the preferred conformation.
Raman Spectroscopy for Conformational Studies
Raman spectroscopy is a vibrational spectroscopy technique that is sensitive to molecular conformation. It can be used to study the conformational equilibrium of molecules in both the solid and solution phases. The Raman spectrum of this compound would be expected to show characteristic bands corresponding to the vibrational modes of the piperidine ring and the ethanediol substituent.
The positions and intensities of certain Raman bands are known to be sensitive to conformational changes. For instance, the C-C stretching and CH₂ twisting modes of the piperidine ring can differ for axial and equatorial conformers.
Expected Raman Spectroscopic Features:
While a specific Raman spectrum for this compound is not available, data from related systems can provide an indication of the types of vibrations that would be observed.
Table 3: Typical Raman Bands for Piperidine and Diol Moieties
| Wavenumber Range (cm⁻¹) | Vibrational Assignment |
|---|---|
| 2800-3000 | C-H stretching vibrations of the piperidine ring |
| 3200-3600 | O-H stretching vibrations of the diol (inter- and intramolecularly hydrogen-bonded) |
| 1400-1500 | CH₂ scissoring and bending vibrations |
| 1000-1200 | C-C and C-N stretching vibrations of the piperidine ring |
| 800-1000 | Ring breathing modes |
Conformational studies of similar cyclic alcohols and diols have shown that the O-H stretching region is particularly informative. The presence of sharp, distinct bands in this region can indicate specific hydrogen bonding patterns, which in turn are linked to particular conformations. For the ethanediol moiety, the relative populations of gauche and trans conformers about the C-C bond can also be probed by analyzing specific Raman bands.
Vi. Future Research Directions and Potential Applications
Development as Chemical Building Blocks for Complex Molecular Architectures
The structure of 1-(Piperidin-2-yl)ethane-1,2-diol, with its reactive secondary amine and two hydroxyl groups, makes it an ideal starting point for constructing more intricate molecules. scbt.comenamine.net The inherent chirality of the molecule is a significant advantage, enabling the creation of stereochemically precise structures, a critical requirement in supramolecular chemistry and materials science.
A particularly promising application for this compound is in the creation of specialized crown ethers. nih.govrsc.org Crown ethers are macrocyclic molecules characterized by a ring of ether groups that can selectively bind to cations. nih.govrsc.org By incorporating the piperidine (B6355638) diol, researchers can synthesize "lariat ethers," which are crown ethers with a side arm. This side arm can be designed to control the binding and release of cations in response to changes in pH.
The synthesis of these functionalized crown ethers typically involves reacting the diol with other chemical precursors under basic conditions. nih.goviipseries.org This approach allows for the creation of various sizes of crown ethers, such as aza-12-crown-4 and aza-15-crown-5 ethers, which have shown the ability to recognize specific enantiomers and bind with different metal cations. nih.gov
| Crown Ether Type | Ring Size | Key Synthetic Feature | Potential Application |
| Aza-12-crown-4 | 12-Membered | Templated macrocyclization using a functionalized diol. nih.gov | Selective binding of small cations like Li+. nih.gov |
| Aza-15-crown-5 | 15-Membered | Templated macrocyclization using a functionalized diol. nih.gov | Selective binding of larger cations like Na+. nih.gov |
Exploration of Novel Pharmacological Agents based on Piperidine Diol Scaffolds
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. thieme-connect.comresearchgate.net The presence of both the piperidine ring and a diol group in this compound suggests its potential as a basis for new pharmacological agents. nih.govnih.gov The diol can form hydrogen bonds with biological targets, while the piperidine structure can improve the compound's drug-like properties. thieme-connect.com
Future work will likely involve creating libraries of derivatives by modifying the functional groups of the parent compound. These derivatives can then be tested for a range of biological activities to identify new therapeutic leads. nih.govnih.gov
Advanced Synthetic Methodologies for Enantiospecific Access
Developing highly efficient methods to produce specific enantiomers (mirror-image isomers) of this compound is crucial for its use in pharmaceuticals and asymmetric synthesis. researchgate.netnih.gov While synthesis methods exist, future research will focus on advanced techniques like asymmetric dihydroxylation, enzymatic resolution, and the use of chiral catalysts to produce enantiomerically pure forms of the compound. acs.orgresearchgate.net
Further Elucidation of Mechanism of Action at the Molecular Level
For any derivative of this compound that shows therapeutic promise, a deep understanding of its mechanism of action is essential. nih.govdrugbank.com This involves identifying the specific biological molecules it interacts with and characterizing these interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling will be vital to determine how these compounds bind to their targets. nih.govnih.gov This knowledge helps to build a clear picture of the structure-activity relationship (SAR), which is fundamental to designing improved drugs. nih.gov
Rational Design of Targeted Derivatives with Enhanced Selectivity and Potency
Leveraging SAR data, the ultimate goal is the rational design of derivatives with improved potency and selectivity. thieme-connect.comnih.gov This involves making targeted modifications to the this compound scaffold to optimize its interaction with the desired biological target while minimizing off-target effects that could cause side effects. nih.gov This iterative cycle of design, synthesis, and testing is a central tenet of modern drug discovery and will be key to unlocking the full therapeutic potential of this versatile scaffold. researchgate.net
Q & A
Q. Basic Research Focus
- Chromatography :
- Spectroscopy :
How does solvent composition affect the dissociation constants of this compound?
Advanced Research Focus
Mixed solvent systems (e.g., ethane-1,2-diol–2-methoxyethanol) influence dissociation behavior:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
